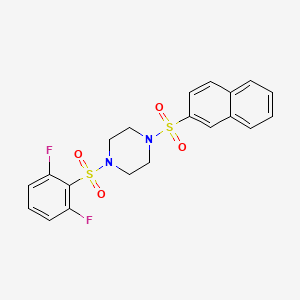

PKM2 activator 2

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H18F2N2O4S2 |

|---|---|

Peso molecular |

452.5 g/mol |

Nombre IUPAC |

1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |

Clave InChI |

LLOHMBFPOYWAIL-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of PKM2 Activator TEPP-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, representing a critical node in the reprogramming of glucose metabolism that fuels tumor growth. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form predominates in cancer cells, slowing glycolysis and allowing for the diversion of glycolytic intermediates into biosynthetic pathways essential for cell proliferation. This has made the activation of PKM2, forcing it into its tetrameric state, a compelling therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of TEPP-46 (also known as ML265), a potent and selective small-molecule activator of PKM2. We will detail the experimental protocols for its discovery through high-throughput screening, its biochemical and cellular characterization, and its synthesis. Furthermore, we will present key quantitative data in structured tables and visualize the relevant biological pathways and experimental workflows using Graphviz diagrams.

Discovery of TEPP-46: A High-Throughput Screening Approach

The identification of TEPP-46 was the result of a quantitative high-throughput screening (qHTS) campaign of the NIH Molecular Libraries Small Molecule Repository, which contained nearly 300,000 compounds. The primary screen was designed to identify small molecules that could allosterically activate PKM2.

High-Throughput Screening Workflow

The screening process involved a luciferase-based assay to measure ATP production by PKM2. An increase in luminescent signal indicated enzymatic activation. This was followed by a series of confirmatory and secondary assays to validate hits and determine their mechanism of action.

Experimental Protocols

1.2.1. Primary High-Throughput Screening (Luciferase-Based Assay)

This assay measures the ATP produced by PKM2, which is then used by firefly luciferase to generate a luminescent signal.

-

Reagents:

-

Assay Buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA.

-

Human recombinant PKM2.

-

Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).

-

Luciferase/luciferin detection reagent.

-

-

Procedure:

-

Dispense 4 µL of assay buffer containing 0.1 nM PKM2 into 1536-well microtiter plates.

-

Add test compounds from the library.

-

Initiate the reaction by adding 0.5 mM PEP and 0.1 mM ADP.

-

Incubate for a set time at room temperature.

-

Add the luciferase/luciferin detection reagent.

-

Measure the luminescence signal using a plate reader. An increase in signal indicates PKM2 activation.

-

Synthesis of TEPP-46 (ML265)

TEPP-46 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis of TEPP-46 is a multi-step process.[1]

Synthetic Scheme

Detailed Experimental Protocol[1]

-

Step 1: Synthesis of 2-bromo-4-methyl-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

-

To a solution of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (9.5 g, 33.4 mmol) in DMF (120 mL), add 3-nitrobenzylbromide (14.5 g, 66.9 mmol) and potassium carbonate (10.2 g, 73.6 mmol).

-

Heat the mixture at 100 °C overnight.

-

After cooling to room temperature, add water (100 mL) and stir for 10 minutes.

-

Collect the precipitate by filtration, wash with water, and dry to yield the product.

-

-

Step 2: Synthesis of 4-methyl-6-((3-nitrophenyl)methyl)-2-(methylthio)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

-

To a solution of the product from Step 1 in DMF, add sodium thiomethoxide (NaSMe).

-

Heat the mixture at 100 °C.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and precipitate the product by adding water.

-

Collect the solid by filtration and dry.

-

-

Step 3: Synthesis of 4-methyl-2-(methylsulfinyl)-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

-

Dissolve the product from Step 2 in dichloromethane (DCM).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

-

Step 4: Synthesis of TEPP-46 (ML265): 6-((3-aminophenyl)methyl)-4-methyl-2-(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one

-

To a solution of the product from Step 3 in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield TEPP-46.

-

Biochemical and Cellular Characterization of TEPP-46

Quantitative Data Summary

| Parameter | Value | Assay Method | Reference |

| AC₅₀ (PKM2) | 92 nM | Luciferase-based assay | [2] |

| Selectivity | No activation of PKM1, PKL, and PKR | Luciferase-based assay | [2] |

| Mechanism of Action | Allosteric activator, binds to dimer-dimer interface | X-ray Crystallography | [3] |

| Effect on PKM2 Kinetics | Decreases KM for PEP | LDH-coupled assay | |

| Aqueous Solubility | 29.6 µg/mL in PBS, pH 7.4 | Kinetic solubility assay | |

| Oral Bioavailability (Mouse) | Good | In vivo PK study |

Experimental Protocols

3.2.1. LDH-Coupled Pyruvate Kinase Assay (Orthogonal Assay)

This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the production of pyruvate by PKM2.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂.

-

Substrates: PEP and ADP.

-

Coupling Enzyme: Lactate Dehydrogenase (LDH).

-

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

-

Human recombinant PKM2.

-

TEPP-46.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.

-

Add varying concentrations of TEPP-46 to the wells.

-

Initiate the reaction by adding PKM2.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Plot the velocity against the TEPP-46 concentration to determine the AC₅₀.

-

3.2.2. X-ray Crystallography

To determine the binding mode of TEPP-46, co-crystallization with PKM2 was performed.

-

Procedure:

-

Purify recombinant human PKM2.

-

Incubate the purified PKM2 with a molar excess of TEPP-46.

-

Set up crystallization trials using vapor diffusion methods with various precipitants.

-

Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

-

Solve the crystal structure by molecular replacement using a known PKM2 structure.

-

Refine the model to visualize the binding pocket and interactions of TEPP-46 with the PKM2 protein.

-

Mechanism of Action of TEPP-46

TEPP-46 is an allosteric activator of PKM2. X-ray crystallography has revealed that it binds to a pocket at the interface between two dimers of the PKM2 tetramer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). By binding to this site, TEPP-46 stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity. This forced activation redirects glucose metabolism towards energy production and away from anabolic pathways, which is detrimental to cancer cell proliferation.

Conclusion

TEPP-46 is a potent and selective small-molecule activator of PKM2 discovered through a rigorous high-throughput screening and medicinal chemistry effort. Its well-defined synthesis, clear mechanism of action, and demonstrated in vitro and in vivo activity make it a valuable tool for studying cancer metabolism and a promising lead for the development of novel anti-cancer therapeutics. This guide provides a comprehensive overview of the key technical aspects of its discovery and synthesis, serving as a resource for researchers in the field.

References

- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure-Activity Relationship of PKM2 Activators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of small-molecule activators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document details the quantitative data on various activator scaffolds, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Core Structure-Activity Relationship Insights

The activation of PKM2 by small molecules is primarily achieved by promoting the formation of the active tetrameric state from the less active dimeric form. This allosteric activation enhances the enzyme's catalytic efficiency. Several chemical scaffolds have been identified as potent PKM2 activators, with SAR studies revealing key structural features that govern their potency.

Data Presentation: Quantitative SAR of PKM2 Activators

The following tables summarize the structure-activity relationship data for prominent classes of PKM2 activators. The half-maximal activation concentration (AC50) is a key metric for potency, indicating the concentration of the activator required to achieve 50% of the maximal enzyme activation.

Table 1: Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Derivatives

| Compound | R1 | R2 | AC50 (nM) | Reference |

| TEPP-46 | 4-ethylphenyl | H | 92 | [1][2] |

| Analog 1 | Phenyl | H | >10,000 | [1] |

| Analog 2 | 4-methylphenyl | H | 230 | [1] |

| Analog 3 | 4-chlorophenyl | H | 150 | [1] |

Substitution on the phenyl ring at the R1 position significantly influences potency, with electron-donating groups generally favoring activation.

Table 2: N,N'-Diarylsulfonamide Derivatives

| Compound | Ar1 | Ar2 | AC50 (nM) | Reference |

| DASA-58 | 4-chlorophenyl | 2,3-dihydrobenzo[b]dioxin-6-yl | 38 | |

| Analog 4 | 4-methoxyphenyl | 4-methoxyphenyl | 171 | |

| Analog 5 | 2,3-dihydrobenzo[b]dioxin-6-yl | 2,3-dihydrobenzo[b]dioxin-6-yl | 270 | |

| Analog 6 | 4-chlorophenyl | 4-methoxyphenyl | 111 |

The nature of the aromatic groups (Ar1 and Ar2) is critical for activity, with heterocyclic and substituted phenyl rings showing high potency.

Table 3: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Derivatives

| Compound | Aryl Group | AC50 (nM) | Reference |

| Lead Compound | 3,4-dimethylphenyl | 790 | |

| Analog 7 | 4-chlorophenyl | 90 | |

| Analog 8 | 4-methoxyphenyl | 250 | |

| Analog 9 | Phenyl | >5,000 |

Substitutions on the N-aryl ring dramatically impact the activation potential of this scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PKM2 activators.

PKM2 Activity Assay (LDH-Coupled)

This is the most common method to determine the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Test compounds (PKM2 activators)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., Fructose-1,6-bisphosphate, a known allosteric activator) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding recombinant PKM2 to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.

-

Plot the reaction velocity against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the AC50 value.

ATP Detection Assay (Luciferase-Based)

This assay directly measures the production of ATP, a product of the PKM2 reaction, using a luciferase-based system. The amount of light produced is proportional to the ATP concentration.

Materials:

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Assay Buffer

-

Test compounds

-

ATP detection reagent (containing luciferase and luciferin)

-

96-well opaque microplate

-

Luminometer

Procedure:

-

Set up the PKM2 reaction in a 96-well opaque plate by combining assay buffer, PEP, ADP, and the test compound at various concentrations.

-

Add recombinant PKM2 to initiate the reaction.

-

Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

-

Add the ATP detection reagent to each well.

-

Incubate for a short period to allow the luciferase reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the concentration of the test compound and fit the data to determine the AC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PKM2 and a typical experimental workflow for SAR studies.

The diagram above outlines a typical workflow for the discovery and characterization of novel PKM2 activators. It begins with the synthesis and purification of a library of compounds, followed by high-throughput screening to identify initial hits. Promising candidates then undergo detailed structure-activity relationship studies, including determination of potency and selectivity, to identify lead compounds for further development.

References

Mechanism of Action of PKM2 Activators in Cancer Cells: A Technical Guide

Abstract Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in metabolic reprogramming. It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer, the dimeric form is predominant, slowing glycolysis at its final step and redirecting crucial metabolic intermediates towards anabolic pathways to support cell proliferation. Dimeric PKM2 also translocates to the nucleus, where it acts as a protein kinase and transcriptional co-activator for pro-tumorigenic genes. Small-molecule PKM2 activators represent a promising therapeutic strategy. These compounds bind to an allosteric site on PKM2, stabilizing the active tetrameric conformation. This "locks" PKM2 in a high-activity state, reversing the Warburg effect, depleting the anabolic precursor pool, inhibiting the enzyme's nuclear functions, and ultimately suppressing tumor growth. This guide provides an in-depth examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: The Role of PKM2 in Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of sufficient oxygen.[1][2] This metabolic shift is not merely an alternative for ATP production; it is critical for providing the necessary building blocks (nucleotides, amino acids, and lipids) for rapid cell division.[3][4]

The M2 isoform of pyruvate kinase (PKM2) is a master regulator of this process.[5] Unlike the constitutively active PKM1 isoform found in most differentiated tissues, PKM2 is subject to complex allosteric regulation. In cancer cells, PKM2 predominantly exists as a low-activity dimer. This enzymatic bottleneck causes an accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway and serine synthesis. Furthermore, the dimeric form of PKM2 can translocate to the nucleus and function as a protein kinase and a co-activator for transcription factors like HIF-1α and β-catenin, directly promoting cell proliferation, angiogenesis, and gene expression that reinforces the glycolytic phenotype.

Core Mechanism of Action of PKM2 Activators

Small-molecule PKM2 activators, such as TEPP-46 and DASA-58, function by targeting the unique regulatory properties of the enzyme. Their primary mechanism involves the allosteric stabilization of the active tetrameric state.

-

Allosteric Binding: These activators bind to a specific pocket located at the interface between PKM2 subunits. This binding site is distinct from the pocket used by the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).

-

Tetramer Stabilization: Binding of the activator induces a conformational change that strongly promotes and stabilizes the formation of the PKM2 tetramer. This effectively shifts the equilibrium away from the inactive dimer towards the highly active tetramer.

-

Resistance to Inhibition: A key feature of this mechanism is that the activator-induced tetramer is resistant to the inhibitory effects of phosphotyrosine-containing proteins. In cancer cells, signaling from receptor tyrosine kinases can lead to the release of FBP from PKM2, promoting the inactive dimeric state. Activators override this inhibitory signal, ensuring PKM2 remains constitutively active.

Downstream Cellular Effects of PKM2 Activation

By forcing PKM2 into its active tetrameric state, small-molecule activators trigger a cascade of metabolic and signaling changes that are detrimental to cancer cell growth.

Metabolic Reprogramming

The primary consequence of PKM2 activation is a profound shift in glucose metabolism, effectively reversing the Warburg effect.

-

Enhanced Glycolytic Flux: The high activity of the tetrameric PKM2 accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate. This relieves the enzymatic bottleneck, increases the overall rate of lower glycolysis, and channels pyruvate towards the TCA cycle for complete oxidation.

-

Depletion of Anabolic Precursors: The rapid consumption of upstream glycolytic intermediates prevents them from being diverted into crucial anabolic pathways. This leads to a decrease in the biosynthesis of serine, nucleotides, and lipids, thereby starving the cancer cells of the essential building blocks needed for proliferation. Studies have shown that PKM2 activation can induce serine auxotrophy, making cancer cells dependent on an external supply of this amino acid.

References

- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carcinogenesis.com [carcinogenesis.com]

An In-Depth Technical Guide to the Allosteric Binding Site of PKM2 Activator 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting tumor growth. The activation of PKM2 to its highly active tetrameric state is a promising therapeutic strategy. This guide provides a comprehensive overview of a specific class of allosteric activators, exemplified by PKM2 activator 2, that target a novel binding site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).

Mechanism of Action: The Allosteric Subunit Interface

Unlike the endogenous activator FBP, which binds at the C-C' interface of the PKM2 tetramer, small molecule activators like this compound and the structurally similar DASA-58 and TEPP-46 bind to a distinct allosteric pocket located at the interface between two PKM2 subunits (the A-A' interface)[1]. This binding event induces a conformational change that stabilizes the active tetrameric form of the enzyme. This mechanism of action is significant as it renders the enzyme resistant to inhibition by phosphotyrosine-containing proteins, a common mechanism of PKM2 inactivation in cancer cells[1].

The binding of these activators promotes the stable association of PKM2 subunits, effectively locking the enzyme in its high-activity tetrameric state[1]. This sustained activation redirects glucose metabolism back towards oxidative phosphorylation and away from anabolic pathways, thereby inhibiting cancer cell proliferation.

Quantitative Data for PKM2 Activators

The following tables summarize the available quantitative data for this compound and other well-characterized activators that share the same allosteric binding site.

Table 1: Half-Maximal Activating Concentration (AC50) of PKM2 Activators

| Activator | CAS Number | AC50 (nM) | Assay Type | Reference |

| This compound | 1186660-06-9 | 66 | Luciferase-coupled assay | [2] |

| PKM2 Activator II, DASA | 1186654-00-1 | 65 | Not specified | [3] |

| TEPP-46 | 1221186-53-3 | 92 | Not specified |

Table 2: Kinetic Parameters of PKM2 in the Presence of Allosteric Activators

| Activator | Effect on Km for PEP | Effect on Km for ADP | Reference |

| TEPP-46 | Decrease | No significant effect | |

| DASA-58 | Decrease | No significant effect |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

PKM2 Activator (e.g., this compound, DASA-58, or TEPP-46) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add 1 µL of the PKM2 activator at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Add 25 µL of the master mix to each well.

-

Initiate the reaction by adding 25 µL of a solution containing recombinant PKM2.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.

-

Calculate the rate of the reaction by determining the slope of the linear portion of the absorbance curve.

-

Plot the reaction rates against the activator concentrations to determine the AC50 value.

Fluorescence Polarization (FP) Assay for Activator Binding

This assay can be used to measure the binding of a fluorescently labeled ligand to PKM2. In a competitive format, it can determine the binding affinity of unlabeled activators.

Materials:

-

Recombinant human PKM2

-

Fluorescently labeled probe that binds to the allosteric site

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

PKM2 Activator (e.g., this compound)

-

Black, non-binding surface 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Probe Titration: First, determine the optimal concentration of the fluorescent probe by titrating it against a fixed concentration of PKM2 to obtain a stable and significant polarization signal.

-

Competition Assay:

-

Prepare a solution of PKM2 and the fluorescent probe at their optimal concentrations in the assay buffer.

-

Serially dilute the unlabeled PKM2 activator.

-

In the microplate, combine the PKM2/probe solution with the different concentrations of the unlabeled activator.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using the plate reader.

-

-

Data Analysis: The decrease in polarization with increasing concentrations of the unlabeled activator indicates displacement of the fluorescent probe. The data can be fitted to a suitable binding model to determine the IC50, which can then be converted to a Ki (inhibition constant).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PKM2

-

PKM2 Activator (e.g., this compound)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS)

-

Ethanolamine

Procedure:

-

Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the PKM2 protein solution over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the PKM2 activator in the running buffer.

-

Inject the activator solutions over the immobilized PKM2 surface, followed by a dissociation phase with running buffer.

-

A reference flow cell without immobilized PKM2 should be used to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Logical Relationships

Activation of PKM2 by small molecules like this compound has significant downstream effects on cellular metabolism and signaling. One of the key pathways affected is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.

Caption: PKM2 activation by Activator 2 shifts metabolism and inhibits HIF-1α signaling.

The dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for transcription factors, including HIF-1α, promoting the expression of genes involved in the Warburg effect. By stabilizing the tetrameric form, PKM2 activators prevent this nuclear translocation and subsequent co-activation of HIF-1α, leading to a reduction in the expression of its target genes.

Caption: Workflow for characterizing PKM2 activators from biochemical to cellular assays.

Conclusion

This compound and related small molecules represent a promising class of therapeutics that target a novel allosteric site on PKM2. By stabilizing the active tetrameric form, these compounds effectively reverse the metabolic phenotype of cancer cells and inhibit pro-tumorigenic signaling pathways. The detailed experimental protocols and understanding of the underlying mechanism of action provided in this guide will aid researchers and drug development professionals in the further investigation and development of this important class of anti-cancer agents.

References

Reversing the Warburg Effect: The Role of PKM2 Activator 2 in Cancer Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in establishing and maintaining the Warburg effect. In its less active dimeric form, prevalent in cancer cells, PKM2 diverts glucose metabolites towards anabolic pathways, providing the necessary building blocks for rapid cell division. The activation of PKM2, forcing its transition to the highly active tetrameric state, presents a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. This technical guide provides an in-depth overview of the mechanism of action of PKM2 activators, with a focus on a representative compound, "PKM2 activator 2" (a conceptual placeholder for potent small-molecule activators like TEPP-46 and DASA-58), and its role in reversing this critical cancer-associated metabolic pathway. We present quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

The Warburg Effect and the Central Role of PKM2

Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, a highly efficient process. However, in the 1920s, Otto Warburg observed that cancer cells predominantly favor glycolysis for energy production, even under aerobic conditions—a phenomenon termed "aerobic glycolysis" or the Warburg effect[1][2]. This seemingly inefficient metabolic strategy provides cancer cells with distinct advantages:

-

Rapid ATP Production: While yielding less ATP per glucose molecule than oxidative phosphorylation, glycolysis produces ATP at a much faster rate, meeting the high energy demands of rapidly proliferating cells.

-

Anabolic Precursor Synthesis: By slowing the final step of glycolysis, the dimeric form of PKM2 allows for the accumulation of glycolytic intermediates, which are then shunted into various biosynthetic pathways, including the pentose phosphate pathway (for nucleotide synthesis) and serine biosynthesis pathway (for amino acid and lipid synthesis)[1].

-

Acidic Tumor Microenvironment: The increased production and secretion of lactate contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and immune evasion[1].

Pyruvate Kinase M2 (PKM2) is a key regulator of this metabolic switch. PKM2 is one of four pyruvate kinase isoforms and is predominantly expressed in embryonic and cancer cells[3]. Unlike the constitutively active PKM1 isoform found in most adult tissues, PKM2 can exist in two interchangeable oligomeric states: a highly active tetramer and a less active dimer. In cancer cells, various signaling pathways, including those driven by growth factors and hypoxia, promote the dimeric form of PKM2. This less active state is crucial for the metabolic reprogramming that defines the Warburg effect.

Mechanism of Action of this compound

PKM2 activators are small molecules designed to stabilize the active tetrameric conformation of the PKM2 enzyme. By binding to a specific allosteric site at the dimer-dimer interface, these compounds induce a conformational change that promotes and maintains the tetrameric state. This mode of action effectively converts the less active, pro-anabolic PKM2 dimer into a highly active enzyme, functionally mimicking the constitutively active PKM1 isoform.

The activation of PKM2 by "this compound" (representing potent activators like TEPP-46) reverses the Warburg effect through the following mechanisms:

-

Increased Glycolytic Flux to Pyruvate: The highly active PKM2 tetramer efficiently catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, accelerating the final step of glycolysis.

-

Reduced Anabolic Precursor Pools: By driving the glycolytic pathway forward, PKM2 activation reduces the accumulation of upstream glycolytic intermediates, thereby limiting their availability for anabolic processes such as nucleotide, amino acid, and lipid synthesis.

-

Shift Towards Oxidative Phosphorylation: The increased production of pyruvate fuels the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation, shifting the cell's metabolism from aerobic glycolysis towards a more efficient energy production pathway. This is often observed as an increase in oxygen consumption rate (OCR).

-

Decreased Lactate Production: With more pyruvate entering the TCA cycle, less is available for conversion to lactate by lactate dehydrogenase (LDH), leading to a reduction in lactate secretion and a less acidic tumor microenvironment.

This metabolic reprogramming deprives cancer cells of the essential building blocks required for proliferation and can lead to cell cycle arrest and inhibition of tumor growth.

Quantitative Effects of this compound on Cancer Cell Metabolism

The activation of PKM2 by small molecules like TEPP-46 and DASA-58 leads to significant and measurable changes in cancer cell metabolism. The following tables summarize the quantitative data from studies on various cancer cell lines.

Table 1: Effect of TEPP-46 on Glucose Consumption and Lactate Secretion in H1299 Lung Cancer Cells

| Treatment | Time Point | Glucose Remaining in Media (mM) | Lactate Secreted into Media (mM) | Reference |

| Vehicle (DMSO) | 48 hr | 3.6 ± 0.4 | 13.1 ± 0.8 | |

| TEPP-46 | 48 hr | 1.6 ± 0.6 | 18.9 ± 0.6 | |

| Vehicle (DMSO) | 24 hr | Not Reported | 9.1 ± 0.6 | |

| TEPP-46 | 24 hr | Not Reported | 11.8 ± 0.9 |

Data are presented as mean ± standard deviation.

Table 2: Effect of DASA-58 on Lactate Production in H1299 Lung Cancer Cells

| Treatment | Lactate Production (relative to control) | Reference |

| Vehicle (DMSO) | 1.0 | |

| DASA-58 (50 µM) | Decreased (specific values not provided in abstract) |

Table 3: Effect of PKM2 Activators on Glycolysis in LPS-Activated Bone Marrow-Derived Macrophages (BMDMs)

| Treatment | Rate of Glycolysis (ECAR) | Reference |

| Control | Baseline | |

| LPS | ~10-fold increase | |

| LPS + TEPP-46 (50 µM) | Markedly inhibited | |

| LPS + DASA-58 (50 µM) | Markedly inhibited |

ECAR: Extracellular Acidification Rate, a measure of glycolysis.

Experimental Protocols

LDH-Coupled PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP) solution

-

Adenosine diphosphate (ADP) solution

-

NADH solution

-

Lactate Dehydrogenase (LDH) from rabbit muscle

-

PKM2 activator (e.g., TEPP-46 or DASA-58) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, PEP, ADP, NADH, and LDH. The final concentrations in the well should be optimized, but a typical starting point is: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.

-

Prepare Enzyme and Activator: Dilute the recombinant PKM2 enzyme in Assay Buffer to the desired concentration. Prepare serial dilutions of the PKM2 activator in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

-

Assay Setup: In the wells of the 96-well plate, add the PKM2 activator dilutions.

-

Initiate Reaction: Add the diluted PKM2 enzyme to the wells containing the activator and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for activator binding.

-

Start Measurement: Initiate the reaction by adding the Reagent Mix to each well.

-

Data Acquisition: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). The PKM2 activity is proportional to this rate. Plot the activity against the activator concentration to determine the EC₅₀.

Seahorse XFp Glycolysis Stress Test

This assay measures key parameters of glycolytic function in live cells in real-time by monitoring the extracellular acidification rate (ECAR).

Materials:

-

Seahorse XFp Analyzer

-

Seahorse XFp Cell Culture Miniplates

-

Seahorse XFp Calibrant

-

Seahorse XF Base Medium (supplemented with L-glutamine)

-

Glucose solution

-

Oligomycin solution (ATP synthase inhibitor)

-

2-Deoxy-D-glucose (2-DG) solution (hexokinase inhibitor)

-

Cancer cells of interest

-

PKM2 activator (e.g., TEPP-46)

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XFp Cell Culture Miniplate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Activator Treatment (Optional): Treat the cells with the PKM2 activator or vehicle control for the desired duration before the assay.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing the base medium with L-glutamine. Warm to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and replace it with fresh assay medium. Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.

-

Compound Loading: Load the sensor cartridge ports with glucose, oligomycin, and 2-DG solutions.

-

Seahorse Assay Run: Calibrate the Seahorse XFp Analyzer with the hydrated sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will perform a series of measurements before and after the sequential injection of:

-

Glucose: To measure the basal rate of glycolysis.

-

Oligomycin: To inhibit mitochondrial respiration and force cells to rely on glycolysis, revealing the maximum glycolytic capacity.

-

2-DG: To inhibit glycolysis and confirm that the observed ECAR is due to glycolysis.

-

-

Data Analysis: The Seahorse software calculates the ECAR at each stage. Key parameters to analyze include:

-

Glycolysis: The ECAR after glucose injection minus the non-glycolytic ECAR.

-

Glycolytic Capacity: The ECAR after oligomycin injection minus the non-glycolytic ECAR.

-

Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.

-

Measurement of Intracellular Glucose and Lactate

This protocol outlines a general procedure for measuring the intracellular concentrations of glucose and lactate in cancer cells following treatment with a PKM2 activator.

Materials:

-

Cancer cells

-

PKM2 activator (e.g., TEPP-46)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, 80% (-80°C)

-

Cell scraper

-

Centrifuge

-

Commercial glucose and lactate assay kits (colorimetric or fluorometric)

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with the PKM2 activator or vehicle control for the specified time.

-

Metabolite Extraction:

-

Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.

-

Add a specific volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

-

Sample Preparation:

-

Carefully collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a specific volume of the assay buffer provided with the commercial kits.

-

-

Quantification:

-

Follow the manufacturer's instructions for the glucose and lactate assay kits to measure the concentrations in the reconstituted samples.

-

Normalize the metabolite concentrations to the cell number or total protein content of the original cell lysate.

-

Signaling Pathways and Experimental Workflows

PKM2 Regulation and the Impact of PKM2 Activators

The following diagram illustrates the regulation of PKM2 and the mechanism by which PKM2 activators reverse the Warburg effect.

Caption: Regulation of PKM2 and the effect of its activators.

Experimental Workflow for Assessing PKM2 Activator Efficacy

This diagram outlines the typical experimental workflow to evaluate the effectiveness of a PKM2 activator in reversing the Warburg effect.

Caption: Workflow for evaluating PKM2 activator efficacy.

Conclusion

The activation of PKM2 presents a compelling and targeted approach to cancer therapy by reversing the Warburg effect, a metabolic hallmark of cancer. Small-molecule activators, such as the conceptual "this compound," effectively lock the enzyme in its highly active tetrameric state. This leads to a profound metabolic reprogramming in cancer cells, characterized by a shift from aerobic glycolysis to oxidative phosphorylation, reduced lactate production, and a depletion of anabolic precursors essential for rapid proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate and advance PKM2 activators as a novel class of anti-cancer agents. The continued exploration of this therapeutic strategy holds significant promise for the development of more effective and targeted cancer treatments.

References

- 1. unige.ch [unige.ch]

- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of PKM2 Activator TEPP-46 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reprogramming of cellular metabolism is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift.[2][3] In contrast to the constitutively active tetrameric PKM1 isoform found in most normal differentiated tissues, cancer cells predominantly express PKM2, which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[4][5] The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.

Small molecule activators that stabilize the tetrameric conformation of PKM2, such as TEPP-46, have emerged as a promising therapeutic strategy to counteract the Warburg effect and suppress tumor growth. TEPP-46 is a potent and selective allosteric activator of PKM2, binding to the dimer-dimer interface of the enzyme to promote the formation of the stable, active tetramer. This guide provides an in-depth technical overview of the effects of TEPP-46 on cancer cell metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

TEPP-46 activates PKM2 by stabilizing its tetrameric form, which increases the enzyme's affinity for PEP and enhances the conversion of PEP to pyruvate. This effectively reverses the metabolic phenotype of cancer cells, shifting them away from anabolic metabolism and towards increased glycolytic flux and oxidative phosphorylation. By promoting a metabolic state less conducive to biosynthesis, TEPP-46 can impair cancer cell proliferation, particularly under hypoxic conditions.

Quantitative Effects on Cancer Cell Metabolism

The activation of PKM2 by TEPP-46 induces significant and measurable changes in the metabolic profile of cancer cells. The following tables summarize key quantitative data from studies on various cancer cell lines.

Table 1: Effect of TEPP-46 on Glucose Metabolism in H1299 Lung Cancer Cells

| Metabolic Parameter | Treatment | Change | Incubation Time | p-value | Reference |

| Glucose Consumption | TEPP-46 | 1.6 ± 0.6 mM to 3.6 ± 0.4 mM | 48 hr | < 0.05 | |

| Lactate Secretion | TEPP-46 | 11.8 ± 0.9 mM (vs. 9.1± 0.6 mM in vehicle) | 24 hr | < 0.05 | |

| TEPP-46 | 18.9 ± 0.6 mM (vs. 13.1 ± 0.8 mM in vehicle) | 48 hr | < 0.01 | ||

| Pyruvate to Lactate Peak Ratio | TEPP-46 | 0.0043 ± 0.0008 to 0.0065 ± 0.0006 A.U. | 24 hr | < 0.05 |

Table 2: Proliferative Effects of TEPP-46 in H1299 Lung Cancer Cells

| Condition | Treatment | Effect on Doubling Time | Reference |

| Normoxia (21% O2) | 30 µM TEPP-46 | No significant effect | |

| Hypoxia (1% O2) | 30 µM TEPP-46 | Significantly increased |

Signaling and Metabolic Pathways

The activation of PKM2 by TEPP-46 has profound effects on cellular signaling and metabolic pathways. The following diagrams illustrate these relationships.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the effects of TEPP-46.

Cell Culture and TEPP-46 Treatment

-

Cell Lines: H1299 (non-small cell lung carcinoma) and A549 (lung adenocarcinoma) are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: TEPP-46 is dissolved in DMSO to create a stock solution. For experiments, the medium is replaced with fresh medium containing the desired concentration of TEPP-46 (typically 10-50 µM) or a DMSO vehicle control.

Pyruvate Kinase Activity Assay

This assay measures the enzymatic activity of PKM2 in cell lysates.

-

Principle: The assay couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Cells are treated with TEPP-46 or DMSO for a specified time (e.g., 1 hour).

-

Cells are lysed on ice using RIPA buffer containing protease inhibitors.

-

The lysate is clarified by centrifugation.

-

A small aliquot of the supernatant is added to a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase (LDH).

-

The change in absorbance at 340 nm is measured over time to determine the rate of NADH consumption, which is proportional to PKM2 activity.

-

Activity is normalized to the total protein content of the lysate.

-

Glucose Consumption and Lactate Production Assays

These assays quantify key metabolic fluxes in response to PKM2 activation.

-

Procedure:

-

Cells are seeded in multi-well plates and treated with TEPP-46 or DMSO.

-

At various time points (e.g., 24 and 48 hours), aliquots of the culture medium are collected.

-

The concentrations of glucose and lactate in the medium are measured using commercially available colorimetric or fluorescent assay kits.

-

Consumption and production rates are calculated by comparing the concentrations in the media from treated cells to those in control wells without cells.

-

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of TEPP-46 on cell proliferation and viability.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with TEPP-46, often in combination with other metabolic inhibitors like 2-deoxy-D-glucose (2-DG).

-

After the desired incubation period (e.g., 24, 48, 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Experimental and Logical Workflow

The investigation of a PKM2 activator like TEPP-46 follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

The PKM2 activator TEPP-46 serves as a powerful tool to probe the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, TEPP-46 reverses the Warburg effect, leading to increased glycolytic flux at the expense of anabolic biosynthesis. This metabolic reprogramming can inhibit cancer cell proliferation, particularly in the challenging hypoxic tumor microenvironment. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers seeking to understand and exploit the therapeutic potential of PKM2 activation in oncology. Further investigation into the synergistic effects of PKM2 activators with other anti-cancer agents, such as glycolysis inhibitors, may pave the way for novel and effective combination therapies.

References

- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]

- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Bioavailability of PKM2 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form. This dynamic regulation allows cancer cells to divert glucose metabolites into anabolic pathways, supporting rapid proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are a promising therapeutic strategy to reverse this Warburg effect and inhibit tumor growth.[1] A critical aspect of the preclinical and clinical development of these activators is a thorough understanding of their cellular uptake and bioavailability, which dictates their therapeutic efficacy and potential for clinical translation. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and bioavailability of PKM2 activators, with a focus on key compounds such as TEPP-46 and DASA-58.

Cellular Uptake of PKM2 Activators

The ability of a PKM2 activator to reach its intracellular target is the first determinant of its biological activity. While specific quantitative data on the cellular permeability of many PKM2 activators is not extensively published, the observed intracellular activity of compounds like TEPP-46 and DASA-58 confirms their ability to cross the cell membrane. One study demonstrated that even after washing cells treated with a quinolone sulfonamide activator, full activation of PKM2 was retained for 24 hours, suggesting effective cellular uptake and tight binding to the target.[2]

Mechanisms of Cellular Uptake

The precise mechanisms by which PKM2 activators enter cells have not been fully elucidated but are likely influenced by their physicochemical properties. Passive diffusion is a probable route for many small molecule inhibitors, driven by a concentration gradient across the cell membrane. The lipophilicity and molecular size of the activators would be key factors in this process. Carrier-mediated transport is another possibility that warrants further investigation, especially for compounds with more polar characteristics.

Experimental Protocols for Assessing Cellular Uptake

A standard method to evaluate the intestinal permeability of a compound, which can serve as a surrogate for general cellular uptake, is the Caco-2 permeability assay.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

-

Permeability Assessment:

-

The test compound (e.g., DASA-58) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.

-

Conversely, the compound is added to the basolateral side, and samples are taken from the apical side to determine the B-to-A permeability.

-

-

Quantification: The concentration of the compound in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

Efflux Ratio Calculation: The efflux ratio (B-A Papp / A-B Papp) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.

Logical Workflow for Cellular Uptake Assessment

Caption: Workflow for determining the cellular permeability of a PKM2 activator.

Bioavailability of PKM2 Activators

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is a critical parameter that influences dosing and therapeutic efficacy.

Pharmacokinetics of TEPP-46

TEPP-46 (also known as ML265) is one of the most well-characterized PKM2 activators in terms of its in vivo properties. Studies have shown that TEPP-46 has favorable pharmacokinetic properties in mice, including good oral bioavailability, relatively low clearance, and a long half-life.[1][3] These characteristics are predictive of good drug exposure in tumor tissues.[1] While the specific quantitative data from the definitive study is located in a supplementary table not readily accessible through open search, the qualitative descriptions strongly support its potential for in vivo applications.

Table 1: Pharmacokinetic Parameters of TEPP-46 in Mice (Qualitative and Anticipated Data)

| Parameter | Administration Route | Value | Reference |

| Bioavailability (F%) | Oral | Good | |

| Maximum Concentration (Cmax) | Oral, IV, IP | Data in Supplementary Table 2 | |

| Time to Cmax (Tmax) | Oral, IV, IP | Data in Supplementary Table 2 | |

| Half-life (t1/2) | Oral, IV, IP | Long | |

| Area Under the Curve (AUC) | Oral, IV, IP | Data in Supplementary Table 2 | |

| Clearance (CL) | Intravenous | Low |

Note: Specific quantitative values are reported in Supplementary Table 2 of the publication "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis" by Anastasiou et al., 2012.

Experimental Protocols for Assessing Bioavailability

Pharmacokinetic studies in animal models are essential to determine the bioavailability of a drug candidate.

Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male Balb/c mice are typically used.

-

Drug Formulation and Administration:

-

Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) and administered as a bolus via the tail vein.

-

Intraperitoneal (IP): The compound is administered into the peritoneal cavity.

-

Oral (PO): The compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation.

-

Sample Analysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Signaling Pathway: PKM2 Activation and its Metabolic Consequences

Caption: PKM2 activators promote the active tetrameric form, enhancing glycolysis and reducing the flux of metabolites into anabolic pathways that support tumor growth.

Conclusion

The development of effective PKM2 activators as cancer therapeutics is highly dependent on their ability to reach and engage their intracellular target. While current research indicates that lead compounds like TEPP-46 possess favorable pharmacokinetic profiles, a more detailed and publicly available quantitative understanding of the cellular uptake and bioavailability of a broader range of PKM2 activators is needed. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical drug-like properties. Future studies focusing on elucidating the specific mechanisms of cellular transport and conducting comprehensive pharmacokinetic and tissue distribution analyses will be instrumental in advancing the most promising PKM2 activators into clinical trials.

References

Methodological & Application

Application Notes and Protocols for PKM2 Activator 2 In Vitro Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This unique regulatory feature allows cancer cells to reprogram their metabolism to support rapid proliferation, making PKM2 an attractive therapeutic target.[1][2] Small molecule activators of PKM2, such as PKM2 activator 2, promote the formation of the stable, active tetramer, thereby shifting cancer metabolism away from a proliferative state.[1] These application notes provide a detailed protocol for conducting an in vitro enzyme kinetics assay to characterize the activity of PKM2 activators.

Signaling Pathway of PKM2 Activation

Small molecule activators of PKM2 typically bind to an allosteric site at the subunit interface of the PKM2 dimer. This binding event stabilizes the tetrameric conformation of the enzyme, which has a higher affinity for its substrate, phosphoenolpyruvate (PEP). This allosteric activation is distinct from the regulation by the endogenous activator fructose-1,6-bisphosphate (FBP). The stabilization of the active tetramer enhances the catalytic activity of PKM2, leading to an increased rate of pyruvate and ATP production from PEP and ADP.

Caption: PKM2 activation by a small molecule activator.

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for human recombinant PKM2 in the presence and absence of an activator. The data is based on a lactate dehydrogenase (LDH)-coupled assay. This compound has a reported AC50 (half-maximal activating concentration) of 66 nM.

| Condition | Parameter | Value | Reference |

| Without Activator | Km for PEP | ~0.5 - 1.0 mM | |

| Vmax | Variable | ||

| With this compound | AC50 | 66 nM | |

| With Activator (e.g., TEPP-46) | Km for PEP | Decreased | |

| Vmax | Increased |

Experimental Protocols

Principle of the Assay

The activity of PKM2 is determined using a lactate dehydrogenase (LDH)-coupled enzyme assay. PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by LDH, a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PKM2 activity.

Experimental Workflow Diagram

Caption: Workflow for PKM2 in vitro enzyme kinetics assay.

Materials and Reagents

-

Human Recombinant PKM2 Enzyme

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine Diphosphate (ADP)

-

β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)

-

Lactate Dehydrogenase (LDH) (from rabbit muscle)

-

Dimethyl Sulfoxide (DMSO) (for dissolving the activator)

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader capable of kinetic measurements at 340 nm)

Stock Solution Preparation

-

Assay Buffer: Prepare a 1X solution of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.

-

PEP Stock (100 mM): Dissolve PEP in deionized water.

-

ADP Stock (100 mM): Dissolve ADP in deionized water.

-

NADH Stock (10 mM): Dissolve NADH in assay buffer. Protect from light.

-

LDH Stock (1000 units/mL): Reconstitute LDH in assay buffer.

-

This compound Stock (10 mM): Dissolve this compound in DMSO.

-

PKM2 Enzyme Stock: Dilute recombinant PKM2 in assay buffer to the desired concentration (e.g., 2X the final assay concentration).

Assay Protocol

-

Prepare the Assay Mix: Prepare a fresh assay mix containing the following components in assay buffer. The volumes below are for a single 200 µL reaction; scale as needed.

Reagent Stock Concentration Final Concentration Volume per well PEP 100 mM 0.5 mM 1 µL ADP 100 mM 0.5 mM 1 µL NADH 10 mM 0.2 mM 4 µL LDH 1000 U/mL 10 U/mL 2 µL Assay Buffer 1X - 92 µL Total Volume 100 µL -

Activator Addition: Add 2 µL of the this compound serial dilutions (in DMSO) or DMSO alone (for the vehicle control) to the appropriate wells of the 96-well plate.

-

Assay Mix Addition: Add 100 µL of the prepared assay mix to each well containing the activator or vehicle. Mix gently.

-

Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the diluted PKM2 enzyme solution to each well. The final reaction volume will be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (mOD/min).

-

Determine AC50: To determine the half-maximal activating concentration (AC50) of this compound, plot the initial velocity (V₀) against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Determine Km and Vmax: To determine the Michaelis constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of one substrate (e.g., PEP) while keeping the other substrate (ADP) at a saturating concentration, both in the presence and absence of a fixed concentration of this compound. Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.

Conclusion

This document provides a comprehensive guide for performing an in vitro enzyme kinetics assay to characterize PKM2 activators. The detailed protocol for the LDH-coupled assay, along with the provided quantitative data and diagrams, will aid researchers in evaluating the potency and mechanism of action of novel PKM2 activators for therapeutic development. Adherence to the described methodologies will ensure the generation of robust and reproducible data.

References

Application Notes: Lactate Dehydrogenase-Coupled Assay for PKM2 Activators

References

- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

Application Notes and Protocols for Cell-Based Assays of Pyruvate Kinase M2 (PKM2) Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase M2 (PKM2) is a key enzyme in the final, rate-limiting step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric form.[2] In many cancer cells, PKM2 is predominantly in its dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway and serine biosynthesis, to support rapid cell proliferation.[3][4]

Small molecule activators that promote the tetrameric conformation of PKM2 can reverse this metabolic phenotype, forcing cancer cells to a more differentiated metabolic state and potentially inhibiting tumor growth.[3] This makes PKM2 an attractive target for cancer therapy. These application notes provide detailed protocols for cell-based assays to identify and characterize PKM2 activators.

PKM2 Signaling and Activator Mechanism of Action

PKM2 activity is regulated by various allosteric effectors and post-translational modifications. The endogenous activator fructose-1,6-bisphosphate (FBP) stabilizes the active tetrameric form. In cancer cells, signaling pathways often lead to the phosphorylation of PKM2, which favors the less active dimeric state. Small molecule activators can bind to an allosteric site on PKM2, distinct from the FBP binding site, to promote and stabilize the active tetrameric conformation. This activation shunts glucose metabolites towards pyruvate and ATP production, away from anabolic pathways.

Data Presentation: Efficacy of PKM2 Activators

The following tables summarize the activity of various small molecule PKM2 activators from cell-based assays.

| Activator | Cell Line | Assay Type | EC50/AC50 | Reference |

| TEPP-46 | H1299 | Cell Viability (Hypoxia) | ~50 µM | |

| DASA-58 | A549 | PKM2 Activity in Lysate | 19.6 µM | |

| Compound 9 | A549 | PKM2 Activity in Lysate | 45 nM | |

| TP-1454 | A549 | PKM2 Activation | < 20 nM | |

| SGI-9380 | - | Biochemical PKM2 Activity | 47 µmol/L | |

| SGI-10067 | - | Biochemical PKM2 Activity | 45 µmol/L |

| Activator | Cell Line | Assay Type | IC50 | Reference |

| TP-1454 | A549 | Cell Viability (Serine Auxotrophy) | 19 nM | |

| Thiazolidine-2-thione Derivative (69) | H1299 | Antiproliferative | 0.46 µM | |

| Thiazolidine-2-thione Derivative (69) | HCT116 | Antiproliferative | 0.81 µM | |

| Thiazolidine-2-thione Derivative (69) | HeLa | Antiproliferative | 0.52 µM | |

| Thiazolidine-2-thione Derivative (69) | PC3 | Antiproliferative | 0.75 µM |

Experimental Protocols

Experimental Workflow Overview

The general workflow for evaluating PKM2 activators in a cell-based setting involves treating cancer cells with the compound of interest and then assessing one or more of the following: direct PKM2 enzyme activity in cell lysates, changes in cellular metabolism (glucose consumption and lactate production), or the phenotypic consequence of PKM2 activation, such as reduced cell viability under specific nutrient-deprived conditions.

Protocol 1: PKM2 Activity Assay in Cell Lysates

This protocol measures the enzymatic activity of PKM2 directly from cells treated with a potential activator. The assay is based on a lactate dehydrogenase (LDH)-coupled reaction where the production of pyruvate by PKM2 is coupled to the LDH-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Complete cell culture medium

-

PKM2 activator compound(s) and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., NP-40 buffer with 2 mM DTT and protease inhibitors)

-

Pyruvate Kinase Activity Assay Kit (or individual reagents: Tris buffer, KCl, MgCl2, ADP, PEP, LDH, NADH)

-

96-well clear-bottom plates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PKM2 activator or vehicle control for a predetermined time (e.g., 1-4 hours).

-

Cell Lysis:

-

Wash the cells once with cold PBS.

-

Lyse the cells on ice with an appropriate volume of lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 12,000 rpm) to pellet cell debris.

-

-

Enzyme Assay:

-

Prepare a master mix containing assay buffer, ADP, PEP, LDH, and NADH.

-

Add a small volume of cell lysate (supernatant) to each well of a new 96-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (the slope of the linear portion of the absorbance curve).

-

Plot the reaction rates against the compound concentrations to determine the AC50 value.

-

Protocol 2: Cell Viability Assay under Serine Deprivation

Activation of PKM2 can induce a dependency on exogenous serine for cancer cell proliferation. This protocol assesses the antiproliferative effect of PKM2 activators under serine-deprived conditions.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Standard complete cell culture medium (e.g., RPMI)

-

Custom medium lacking non-essential amino acids (NEAA), such as Basal Medium Eagle (BME)

-

PKM2 activator compound(s) and vehicle control

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Blue® or MTT)

-

Fluorescence or absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in standard complete medium and incubate overnight.

-

Medium Exchange and Treatment:

-

Aspirate the standard medium.

-

Wash the cells once with PBS.

-

Add the NEAA-deficient medium (e.g., BME) containing a serial dilution of the PKM2 activator or vehicle control.

-

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the fluorescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percent viability against compound concentration to determine the IC50 value.

-

Protocol 3: Metabolic Assays - Glucose Consumption and Lactate Production

This protocol measures the metabolic consequences of PKM2 activation by quantifying glucose uptake from and lactate secretion into the cell culture medium.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PKM2 activator compound(s) and vehicle control

-

Glucose Consumption Assay Kit (e.g., colorimetric or fluorometric)

-

Lactate Production Assay Kit (e.g., Lactate-Glo™ Assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing the PKM2 activator or vehicle control.

-

-

Sample Collection: At various time points (e.g., 24 and 48 hours), collect a small aliquot of the cell culture medium from each well.

-

Glucose Consumption Assay:

-

Use a commercially available kit to measure the glucose concentration in the collected media samples. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of glucose.

-